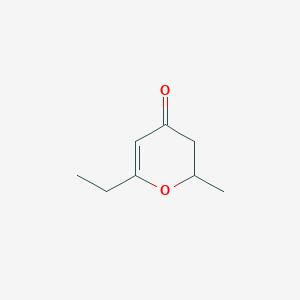
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is a heterocyclic organic compound with a pyranone structure This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an aldehyde in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyran derivatives.
科学研究应用
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-Ethyl-3-hydroxy-4H-pyran-4-one: Another related compound with variations in the substitution pattern on the pyranone ring.
Uniqueness
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its unique structure allows for targeted modifications and the development of novel derivatives with enhanced properties.
属性
CAS 编号 |
18781-76-5 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
6-ethyl-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-8-5-7(9)4-6(2)10-8/h5-6H,3-4H2,1-2H3 |
InChI 键 |
NJADMLYOHSJLKV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=O)CC(O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


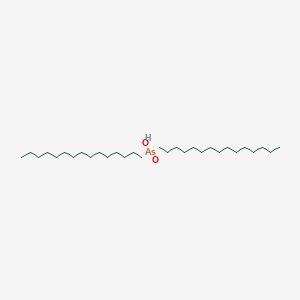
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
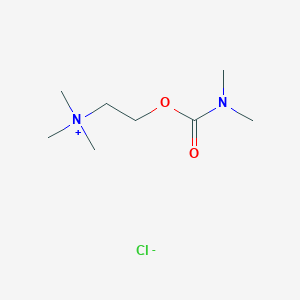
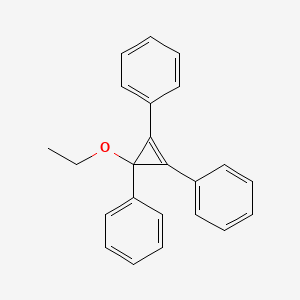

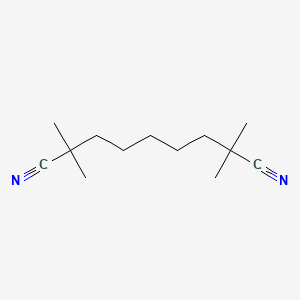


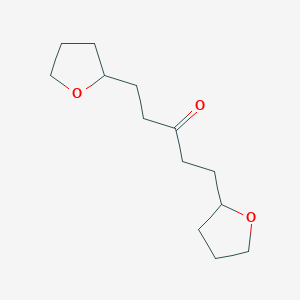
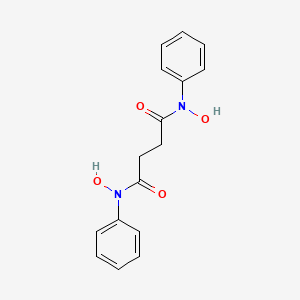
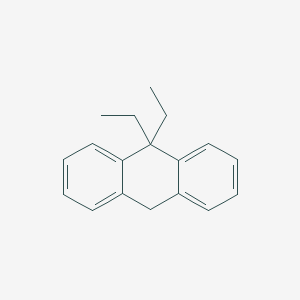
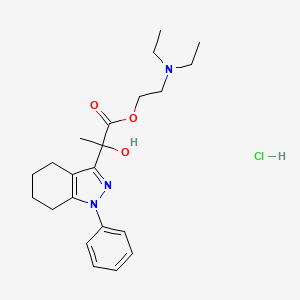
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

